N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
663610-83-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18) |
InChI Key |
GZNBVAHMIVZWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Activation of Carboxylic Acid :
- Reagents : 2-Hydroxy-4-methoxybenzoic acid, thionyl chloride (SOCl₂).
- Conditions : Reflux in anhydrous solvent (e.g., dichloromethane or toluene) under inert atmosphere.
- Mechanism : SOCl₂ converts the carboxylic acid to the corresponding acid chloride, releasing HCl and SO₂.
Amide Bond Formation :
- Reagents : 4-Aminophenylamine, pyridine (base to neutralize HCl).
- Conditions : Room temperature or mild heating.
- Purification : Crystallization from ethanol or ethyl acetate.
Advantages:
Limitations:
- Handling SOCl₂ : Requires careful management due to its corrosive nature.
Microwave-Assisted Synthesis
This method accelerates reaction kinetics using microwave irradiation, enabling rapid and efficient coupling.
Key Steps:
Reaction Setup :
- Reagents : 2-Hydroxy-4-methoxybenzamide (or ester derivative), 4-aminophenylamine.
- Catalyst : Sulfuric acid (H₂SO₄) or ionic liquids.
- Conditions : Microwave irradiation (80–150°C, 10–30 minutes).
Purification :
- Method : Crystallization or column chromatography.
Advantages:
Limitations:
- Scalability : Limited to small batches due to microwave reactor constraints.
Mechanochemical Synthesis
A solvent-free approach leveraging mechanical energy to drive reactions, offering environmental benefits.
Key Steps:
Grinding Process :
- Reagents : 2-Hydroxy-4-methoxybenzoic acid, 4-aminophenylamine.
- Conditions : Ball milling (e.g., planetary mill) at 500–600 rpm for 1–2 hours.
Post-Treatment :
- Activation : Optional use of K₂CO₃ or NaOH as a base.
Advantages:
Limitations:
- Yield Variability : Unoptimized methods may result in low yields.
Comparative Analysis of Methods
Critical Challenges and Solutions
Functional Group Compatibility
- Hydroxyl Group : Reactivity with SOCl₂ may require protection (e.g., silylation).
- Methoxy Group : Stable under typical coupling conditions but sensitive to strong acids.
Purification Strategies
- Crystallization : Ethanol or methanol are effective for amide derivatives.
- Chromatography : Silica gel columns with ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Cancer Treatment
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has shown promising anticancer activity, particularly against breast cancer cell lines.
- Mechanism of Action : The compound acts by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .
-
Case Studies :
- A study demonstrated that a related compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM. This suggests that modifications to the phenyl ring can enhance biological activity .
- Another investigation into benzimidazole derivatives indicated that compounds with similar structural features to this compound showed enhanced anticancer properties, reinforcing the potential of this class of compounds in oncology .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its derivatives.
- Efficacy Against Pathogens : The compound has demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Case Studies :
Antioxidant Properties
The antioxidant capabilities of this compound have garnered interest due to their implications in preventing oxidative stress-related diseases.
- Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant activity. This property is vital in mitigating cellular damage caused by oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
- Research Findings :
Therapeutic Potential in Neurological Disorders
Emerging research suggests that this compound may also have applications in treating neurological conditions.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Substituent Position: The position of hydroxy, methoxy, and aromatic substituents significantly impacts molecular conformation. For example, in 2-Chloro-N-(4-methoxyphenyl)benzamide, the dihedral angle between the benzene rings is 79.2°, promoting a non-planar structure that may influence binding affinity .
- Electron-Withdrawing Groups : Nitro (e.g., in 4MNB ) and chloro groups enhance electrophilic character, whereas methoxy and hydroxy groups increase hydrogen-bonding capacity .
- Biological Relevance: The aminophenyl group in the target compound may enhance interactions with biological targets, such as enzymes or DNA, compared to bromo or nitro analogues .
Physicochemical and Crystallographic Properties
- Crystallography : Compounds like 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . In contrast, 2-Hydroxy-N-(4-methylphenyl)benzamide forms a planar structure due to intramolecular O–H⋯O hydrogen bonds .
- Solubility : Methoxy and hydroxy groups generally improve aqueous solubility compared to halogenated analogues (e.g., bromo or chloro derivatives) .
Biological Activity
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula C15H16N2O3 and a molecular weight of approximately 272.30 g/mol. The compound features an amine group, a hydroxyl group, and a methoxy group, which contribute to its reactivity and biological activity. The presence of these functional groups enhances solubility and allows for hydrogen bonding, which is crucial for interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which is beneficial in combating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.
Anticancer Activity
The compound has shown promising antiproliferative effects against various cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value of approximately 3.1 µM, indicating potent activity . The structure-activity relationship (SAR) studies suggest that the arrangement of substituents on the benzamide framework significantly influences its biological efficacy.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Other Derivatives | MCF-7 | 1.2 - 5.3 |
The compound's effectiveness may stem from its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have shown its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antibacterial therapies. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is critical in treating persistent infections .
Case Study: Efficacy Against MRSA
In a recent study, this compound was evaluated for its ability to inhibit biofilm formation in MRSA strains. Results indicated that it could dislodge nearly 80% of preformed biofilms at certain concentrations, highlighting its potential as an adjunct therapy alongside traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
